molecular formula C7H5NaO5 B1262042 Sodium gallate CAS No. 2053-21-6

Sodium gallate

Cat. No.: B1262042
CAS No.: 2053-21-6
M. Wt: 192.1 g/mol
InChI Key: FZHLWVUAICIIPW-UHFFFAOYSA-M
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Description

Sodium gallate, with the chemical formula C7H5NaO5, is a white crystalline powder known for its good solubility in water. It is an acidic compound that can react with bases to form salts and decomposes at high temperatures, releasing carbon dioxide and water . This compound is widely used in various industries, including food, pharmaceuticals, and textiles, due to its antioxidant and preservative properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the extraction of gallic acid from natural sources such as gallnuts, sumac, and tea leaves, followed by its reaction with sodium hydroxide. This method is preferred due to the availability of raw materials and the relatively simple reaction conditions required .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Biochemical Analysis

Biochemical Properties

Sodium gallate plays a crucial role in biochemical reactions, primarily due to its antioxidant activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can inhibit the activity of enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . Additionally, it can interact with proteins like albumin, enhancing its antioxidant capacity . The nature of these interactions often involves the donation of hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage.

Cellular Effects

This compound exerts several effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the NF-κB signaling pathway, leading to reduced inflammation . It also affects the expression of genes involved in antioxidant defense, such as those encoding for superoxide dismutase and catalase . Furthermore, this compound can alter cellular metabolism by inhibiting glycolytic enzymes, thereby reducing the production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound has been shown to inhibit enzymes like xanthine oxidase, reducing the production of uric acid and reactive oxygen species . Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression. For instance, this compound can activate the Nrf2 pathway, enhancing the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular function. This compound is relatively stable under physiological conditions but can degrade in the presence of strong acids or bases . Long-term studies have shown that this compound can maintain its antioxidant activity for extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause adverse effects, including toxicity and tissue damage . Studies have shown that there is a threshold dose beyond which the protective effects of this compound diminish, and toxic effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the shikimate pathway, leading to the production of pyrogallol and other metabolites . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing cellular energy production and redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . This compound can also bind to plasma proteins, facilitating its distribution throughout the body . Its localization and accumulation within tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of this compound to specific organelles is often mediated by post-translational modifications and targeting signals . For example, this compound can accumulate in mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial DNA .

Properties

IUPAC Name

sodium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883790
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-21-6
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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